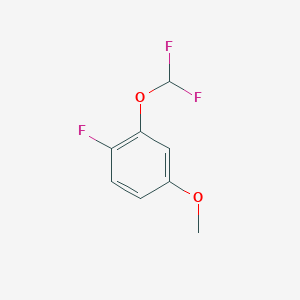
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .科学的研究の応用
DFMO has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of a variety of molecules, such as phenols and amines. It has also been used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of heterocyclic compounds. In addition, it has been used as a starting material for the synthesis of a variety of biologically active molecules, such as antibiotics.
作用機序
The mechanism of action of DFMO is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form new products. This intermediate is believed to be formed through an electrophilic substitution reaction, in which the fluorine atoms of DFMO are replaced by other atoms or molecules. This reaction is thought to be catalyzed by the presence of a base, such as an alkoxide or hydroxide ion.
Biochemical and Physiological Effects
DFMO has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Finally, it has been found to inhibit the activity of enzymes involved in the synthesis of lysosomal enzymes, which are important for the digestion of macromolecules.
実験室実験の利点と制限
DFMO has a number of advantages and limitations when used in lab experiments. One of the major advantages of DFMO is its high reactivity, which makes it a useful reagent for organic synthesis. In addition, it is relatively inexpensive and easy to obtain, which makes it a viable option for lab experiments. However, DFMO also has some limitations, such as its low solubility in water and its potential to form toxic byproducts when reacted with certain compounds.
将来の方向性
DFMO has a number of potential future directions. For example, it could be used in the synthesis of new molecules for medicinal chemistry applications. In addition, it could be used as a catalyst in the synthesis of polymers, or as a reactant in the synthesis of heterocyclic compounds. Finally, it could be used as a starting material for the synthesis of new biologically active molecules.
合成法
DFMO can be synthesized through a variety of methods, such as the Friedel-Crafts alkylation of 2-fluoro-1-methoxybenzene with 1,1-difluoroethane, or the reaction of 1-fluoro-2-methoxybenzene with difluoromethylmagnesium chloride. Alternatively, it can also be synthesized from 2-fluoro-1-methoxybenzene and 1,1-difluoroethane in a one-pot procedure. All of these methods are well-established and have been used to synthesize DFMO in high yields.
Safety and Hazards
特性
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPXIKEXKSLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)
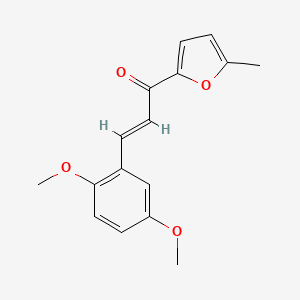
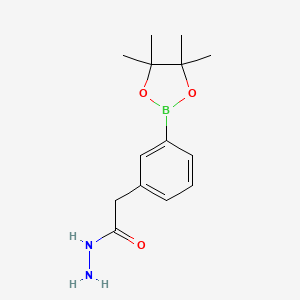
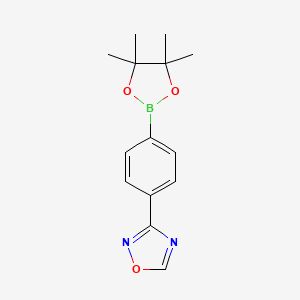
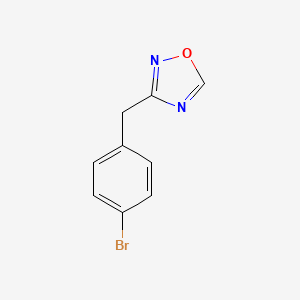



![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
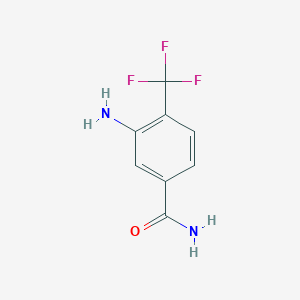
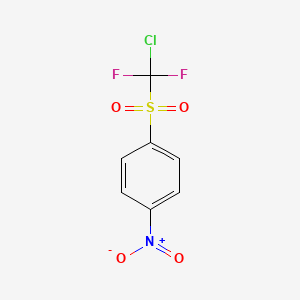

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)